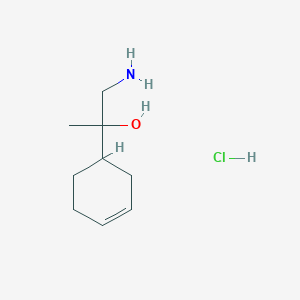

![molecular formula C18H20FN3O3S B2409534 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 450336-75-1](/img/structure/B2409534.png)

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H20FN3O3S and its molecular weight is 377.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radiolabeled Fluorinated Derivatives for Biological Imaging

Fluorinated derivatives of WAY 100635, including those incorporating 4-fluorobenzoic acid and others, were synthesized for radiolabeling with fluorine-18. These compounds, such as [18F]FCWAY and [18F]FBWAY, were evaluated in rats for their potential as biological imaging agents, particularly for mapping serotonin 5-HT1A receptors. The study found that [18F]4d (a derivative similar in structure to the compound of interest) showed promising pharmacokinetic properties for static measurement of 5-HT1A receptor distribution, suggesting potential applications in neuroscience research (Lang et al., 1999).

Antimicrobial Activity of Pyrazolopyranopyrimidine and Pyrazolopyranotriazine Derivatives

The reaction of a similar pyrazole derivative with various reagents afforded a series of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. These compounds were evaluated for antibacterial and antifungal activities, demonstrating significant potency against various bacterial strains and fungi. This suggests the potential use of these derivatives in developing new antimicrobial agents (Hafez et al., 2015).

Synthesis and Characterization of Research Chemicals

Another study focused on the synthesis and characterization of a research chemical structurally related to N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide. This work highlights the importance of accurately identifying and characterizing research chemicals, which can have implications for pharmacological studies. The study underscores the need for careful analysis in the development and use of novel compounds for research purposes (McLaughlin et al., 2016).

Development of Fluoropyrazoles as Medicinal Building Blocks

Research into the synthesis of 3-amino-4-fluoropyrazoles showcases the interest in developing fluorinated pyrazoles as building blocks in medicinal chemistry. These compounds, due to their structural features and functional group diversity, offer pathways for further functionalization and potential applications in drug development (Surmont et al., 2011).

Crystal Structure Analysis of Pyrazoline Derivatives

The synthesis, characterization, and crystal structure analysis of pyrazoline derivatives, including those with 4-fluorophenyl groups, contribute to the understanding of molecular interactions and stability. Such analyses are crucial for the rational design of compounds with desired physical and chemical properties for applications in materials science and pharmaceuticals (Jasinski et al., 2012).

Mécanisme D'action

Target of Action

The primary target of this compound is Histone Deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from the histone proteins, leading to the condensation of chromatin and suppression of gene transcription .

Mode of Action

The compound acts as a selective inhibitor of HDAC3 . It binds to the active site of the enzyme, preventing it from removing acetyl groups from histones . This inhibition leads to an increase in acetylation levels, resulting in a more relaxed chromatin structure and enhanced gene transcription .

Biochemical Pathways

The inhibition of HDAC3 affects several biochemical pathways. One of the most significant is the regulation of gene expression . By preventing the deacetylation of histones, the compound promotes the transcription of various genes, including those involved in cell cycle regulation, apoptosis, and differentiation .

Pharmacokinetics

The compound’smolecular weight is 362.4 , which suggests it may have good absorption and distribution characteristics. The compound’s predicted boiling point is 630.4±55.0 °C , and its predicted density is 1.19±0.1 g/cm3 , which may influence its solubility and stability.

Result of Action

The result of the compound’s action is a change in the expression of various genes. This can lead to a range of cellular effects, depending on the specific genes that are upregulated or downregulated . For example, the compound has been found to be highly effective in cardiomyopathy-associated pathologies .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as its storage conditions are recommended to be 2-8°C . Additionally, the compound’s action may be influenced by the presence of other molecules in the cellular environment, such as other enzymes or cofactors.

Propriétés

IUPAC Name |

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3S/c19-13-6-8-14(9-7-13)22-17(15-10-26(24,25)11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEOHPUFYVLVJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2409453.png)

![[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea](/img/structure/B2409454.png)

![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409455.png)

![6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2409459.png)

![2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2409466.png)

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2409467.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2409472.png)

![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)